molecular formula C8H15NO2 B593163 1-(2-Propyloxazolidin-3-yl)ethanone CAS No. 138531-19-8

1-(2-Propyloxazolidin-3-yl)ethanone

Cat. No.: B593163
CAS No.: 138531-19-8
M. Wt: 157.213
InChI Key: FJHGDIGRUIIQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic ketone featuring an oxazolidine ring substituted with a propyl group at the 2-position and an acetyl group at the 3-position.

Properties

CAS No.

138531-19-8

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-(2-propyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3

InChI Key

FJHGDIGRUIIQOM-UHFFFAOYSA-N

SMILES

CCCC1N(CCO1)C(=O)C

Synonyms

Oxazolidine, 3-acetyl-2-propyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethanone ()

  • Structure : Aromatic substitution (2-chlorophenyl) instead of the oxazolidine-propan-3-yl group.
  • Properties: Molecular Formula: C₈H₇ClO vs. C₇H₁₁NO₂ (estimated for the target compound). Polarity: The chlorophenyl group increases hydrophobicity (LogP ~2.1), whereas the oxazolidine ring in the target compound likely enhances water solubility due to hydrogen-bonding sites .
  • Applications : Used in organic synthesis as a building block for pharmaceuticals and agrochemicals.

1-(2-Naphthyl)-2-(1,2,4-Triazole-1-yl)ethanone ()

  • Structure : Naphthyl and triazole substituents vs. oxazolidine-propyl and acetyl groups.
  • Synthesis : Microwave-assisted methods improved yield (85–92%) compared to conventional heating (65–70%), suggesting that the target compound’s synthesis could benefit from similar optimization .
  • Bioactivity : Exhibits antifungal/antibacterial activity (MIC: 8–32 µg/mL against Candida albicans). The oxazolidine ring in the target compound may confer similar bioactivity if functionalized with pharmacophoric groups .

1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one ()

  • Structure : Complex pyrazolo-pyrazine-pyrrolidine system vs. simpler oxazolidine ring.
  • Calculated Properties: LogD (pH 5.5): ~1.2 (indicating moderate lipophilicity). H-Bond Acceptors/Donors: 5/1, compared to 2/0 for the target compound. This difference may influence membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

Property 1-(2-Propyloxazolidin-3-yl)ethanone 1-(2-Chlorophenyl)ethanone 1-(2-Naphthyl)-2-triazolylethanone
Molecular Weight ~157.17 g/mol (estimated) 154.59 g/mol ~265.3 g/mol
LogP/LogD ~0.5 (estimated) 2.1 ~2.8
Hydrogen Bond Acceptors 2 1 4
Bioactivity Unknown (inferred: potential antimicrobial) None reported Antifungal/antibacterial

Notes: LogP values for the target compound are inferred based on oxazolidine’s polar nature. Bioactivity predictions rely on structural similarities to triazole derivatives .

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